Product packaging for 1-Bromo-2-(2,2-dibromovinyl)benzene(Cat. No.:)

1-Bromo-2-(2,2-dibromovinyl)benzene

Cat. No.: B13214496
M. Wt: 340.84 g/mol
InChI Key: WPXYIPSCTZZKNN-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-dibromovinyl)benzene is an ortho -substituted gem-dibromoolefin that serves as a powerful and versatile building block in organic synthesis, particularly for the streamlined construction of complex cyclic frameworks . Its high reactivity stems from the geminal dibromo group on the vinyl moiety, which is highly prone to oxidative addition with metal catalysts, enabling efficient transition metal-catalyzed cross-coupling and cyclization reactions . This compound is especially valued for synthesizing carbo- and heterocyclic structures, which are core components in numerous natural products, pharmaceuticals, and functional materials . Under metal-free or copper-catalyzed conditions, it can undergo tandem intramolecular amidation or cyclization to access privileged heterocyclic scaffolds such as imidazoindolones and 2-bromoindoles, which are prevalent in bioactive molecules . The spatial orientation of the reactive sites, dictated by the ortho -substitution on the benzene ring, facilitates intramolecular reactions, making it an ideal precursor for one-pot synthesis of polycyclic compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Br3 B13214496 1-Bromo-2-(2,2-dibromovinyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(2,2-dibromoethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXYIPSCTZZKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 2 2,2 Dibromovinyl Benzene

Retrosynthetic Analysis and Strategic Disconnections for Multihalogenated Arenes

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.orgpressbooks.pub For 1-Bromo-2-(2,2-dibromovinyl)benzene, two primary disconnections are considered:

C=C bond of the vinyl group: The most logical disconnection is at the double bond of the dibromovinyl group. This points to an olefination reaction, specifically a Wittig-type reaction like the Corey-Fuchs reaction. organic-chemistry.org This disconnection leads back to 2-bromobenzaldehyde (B122850) as a key precursor.

C-Br bonds: Alternatively, the C-Br bonds on the vinyl group can be disconnected. This suggests an addition reaction to an alkyne. This pathway identifies 2-bromophenylacetylene as the immediate precursor, which would undergo bromination.

Further retrosynthetic analysis on the precursors reveals:

2-Bromobenzaldehyde: This can be sourced commercially or synthesized from 2-bromotoluene (B146081) via oxidation.

2-Bromophenylacetylene: This can be synthesized from 2-bromobenzaldehyde via the Corey-Fuchs reaction followed by elimination. organic-chemistry.org

The order of introducing substituents onto the aromatic ring is crucial. lumenlearning.comyoutube.com Introducing the bromo-substituent first is a common strategy, as ortho-para directing effects can be managed.

Direct Synthesis Routes from Precursors

Direct routes to this compound typically involve the formation of the dibromovinyl group on a pre-brominated benzene (B151609) ring.

The Corey-Fuchs reaction is a powerful method for converting aldehydes into terminal alkynes, but the intermediate 1,1-dibromoalkene can be isolated. organic-chemistry.orgalfa-chemistry.comjk-sci.comnrochemistry.com This makes it a direct route to synthesizing this compound from 2-bromobenzaldehyde.

The reaction proceeds in two main stages:

Ylide Formation: Triphenylphosphine (B44618) (PPh₃) reacts with carbon tetrabromide (CBr₄) to form a phosphorus ylide. organic-chemistry.org

Olefination: The ylide then reacts with the aldehyde (2-bromobenzaldehyde) to yield the 1,1-dibromoalkene, this compound, and triphenylphosphine oxide. nrochemistry.com

Reagent/ReactantRole
2-BromobenzaldehydeAldehyde precursor
Carbon Tetrabromide (CBr₄)Bromine and carbon source for the ylide
Triphenylphosphine (PPh₃)Ylide formation
Dichloromethane (B109758) (DCM)Solvent

An experimental procedure for a similar reaction suggests that the reaction is typically carried out at 0°C to room temperature. nrochemistry.com

Another direct approach is the regioselective halogenation of an aryl alkyne. In this case, 2-bromophenylacetylene serves as the precursor. The addition of bromine across the triple bond can yield the desired geminal dibromoalkene. The regioselectivity of the halogenation is key to ensure the formation of the 2,2-dibromovinyl product over the 1,2-dibromovinyl isomer.

The choice of halogenating agent and reaction conditions is critical for the successful synthesis via halogenation of 2-bromophenylacetylene.

ReagentConditionsProduct
Bromine (Br₂)Typically in an inert solvent like dichloromethane or carbon tetrachloride.Can lead to a mixture of cis and trans 1,2-dibromo isomers, and the desired 2,2-dibromo isomer.
N-Bromosuccinimide (NBS)Often used with a radical initiator or light.Can favor allylic/benzylic bromination if applicable, but can also be used for additions to alkynes.

Controlling the stoichiometry and reaction temperature is crucial to favor the geminal di-addition product.

Indirect and Multi-Step Synthesis Pathways

Indirect routes may involve more complex functional group interconversions or the construction of the substituted benzene ring as part of the synthesis.

Multi-step syntheses allow for greater control over the regiochemistry of the final product. libretexts.orgyoutube.com An example of such a strategy could involve:

Starting with a different substituted benzene: One could start with a molecule like 2-aminotoluene.

Introducing the bromine: Bromination would be directed by the amino and methyl groups.

Functional group conversion: The amino group can be converted to a diazonium salt, which can then be removed (Sandmeyer reaction), and the methyl group can be oxidized to an aldehyde.

Final step: The resulting 2-bromobenzaldehyde can then be subjected to the Corey-Fuchs reaction as described in section 2.2.1.

Sequential Halogenation and Transformation Approaches

A plausible and efficient route for the synthesis of this compound involves a sequential halogenation and transformation strategy. This approach is analogous to the synthesis of similar gem-dihalo-vinylarenes, such as Z-(2-bromo-2-nitrovinyl)benzene, which can be prepared through a one-pot bromination/dehydrobromination of a suitable precursor. uniovi.es

The proposed synthetic pathway for this compound would likely commence with the bromination of 1-bromo-2-vinylbenzene. The initial step involves the addition of molecular bromine (Br₂) across the double bond of the vinyl group to form a dibromoethane intermediate. This is followed by a dehydrobromination reaction, where the elimination of a molecule of hydrogen bromide (HBr) results in the formation of the desired 2,2-dibromovinyl group.

A representative reaction scheme is depicted below:

Scheme 1: Proposed Synthesis of this compound

Step 1: Bromination

1-bromo-2-vinylbenzene + Br₂ → 1-bromo-2-(1,2-dibromoethyl)benzene

Step 2: Dehydrobromination

1-bromo-2-(1,2-dibromoethyl)benzene + Base → this compound + Base·HBr

This sequential process, particularly when conducted as a one-pot synthesis, offers an efficient pathway to the target molecule. The mechanism of the initial bromination typically proceeds through the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. uniovi.es The subsequent base-induced elimination of HBr leads to the formation of the vinylidene bromide moiety.

Optimization of Reaction Conditions and Yields in Complex Organic Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of various reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product, both in laboratory-scale preparations and for potential industrial applications.

Solvent Effects and Temperature Control for Optimal Selectivity

The choice of solvent and the regulation of temperature are critical factors in directing the outcome of the sequential halogenation and dehydrobromination reactions. The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the reaction rate and selectivity.

For the initial bromination step, non-polar solvents such as cyclohexane (B81311) or carbon tetrachloride are often employed to facilitate the electrophilic addition of bromine. In a study on the synthesis of a similar compound, Z-(2-bromo-2-nitrovinyl)benzene, cyclohexane was used as the solvent. uniovi.es The temperature for the bromination is typically kept low, often around 0°C, to control the reactivity of bromine and minimize side reactions. uniovi.es

Following the bromination, the dehydrobromination step is often promoted by heating the reaction mixture. For instance, in the synthesis of Z-(2-bromo-2-nitrovinyl)benzene, the reaction mixture was heated to reflux for several hours to effect the elimination of HBr. uniovi.es The choice of temperature for this step is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of the product.

A summary of typical reaction conditions based on analogous syntheses is presented in the table below.

ParameterConditionRationale
Solvent CyclohexaneNon-polar, facilitates electrophilic addition of bromine.
Bromination Temperature 0°CControls reactivity of bromine, minimizes side reactions.
Dehydrobromination Temp. RefluxPromotes the elimination of HBr to form the final product.

Catalyst and Ligand Selection for Enhanced Efficiency

While the direct bromination/dehydrobromination sequence may not always require a catalyst, related transformations in the synthesis of vinyl halides can be significantly enhanced by the use of catalysts and ligands. For instance, palladium-catalyzed cross-coupling reactions are a common application for compounds like this compound.

In the context of optimizing the synthesis itself, the base used for the dehydrobromination step can be considered a reagent that catalyzes the elimination reaction. Pyridine is a commonly used base for this purpose, as it is strong enough to abstract a proton but generally does not lead to unwanted side reactions. uniovi.es

Should alternative synthetic routes be explored, such as those involving cross-coupling reactions to form the vinyl bromide moiety, the selection of an appropriate palladium catalyst and ligand system would be paramount. For example, catalysts like Pd(PPh₃)₄ are frequently used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. uniovi.es The choice of ligand can influence the efficiency of the catalytic cycle and the stability of the catalyst.

Scalable Synthesis Considerations for Laboratory and Industrial Applications

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. A scalable synthesis of similar bromo-compounds has been demonstrated, highlighting the importance of using inexpensive starting materials and reliable procedures. nih.gov

Key considerations for scalable synthesis include:

Reagent Cost and Availability: The starting materials, 1-bromo-2-vinylbenzene and bromine, should be readily available and economically viable for large-scale production.

Reaction Exothermicity: The bromination reaction is typically exothermic and requires efficient heat management to maintain a stable reaction temperature and prevent runaway reactions.

Work-up and Purification: The purification method must be scalable. While laboratory-scale purifications often rely on column chromatography, industrial-scale processes may favor distillation or crystallization to isolate the final product. The work-up procedure for a similar synthesis involved washing with aqueous solutions of sodium thiosulfate, water, and brine to remove unreacted bromine and other impurities. uniovi.es

Waste Management: The disposal of byproducts and solvent waste must be handled in an environmentally responsible and economically feasible manner.

The development of a robust and scalable synthetic protocol is essential for the potential application of this compound in materials science or as a key intermediate in the synthesis of more complex molecules.

Chemical Reactivity and Transformation Pathways of 1 Bromo 2 2,2 Dibromovinyl Benzene

Reactivity at the Aryl Bromide Moiety

The bromine atom attached to the benzene (B151609) ring provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal catalysis and the formation of organometallic intermediates.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide portion of 1-Bromo-2-(2,2-dibromovinyl)benzene readily participates in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This method is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of the organoboron reagents. nih.govresearchgate.net For instance, the coupling of ortho-vinyl aromatic bromides with aryl boronate esters can proceed efficiently to yield multisubstituted olefins. nih.gov The choice of base, such as sodium carbonate or potassium carbonate, is crucial for the reaction's success. researchgate.netchemrxiv.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. libretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Tandem reactions involving Suzuki-Miyaura coupling followed by an intramolecular Heck reaction have been developed for the efficient assembly of complex structures like 1-methylene-1H-indenes from related 1-(2,2-dibromovinyl)-2-alkenylbenzene substrates. researchgate.net

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org This method is highly valuable for the synthesis of arylalkynes. The reactivity of different halogens can be exploited for selective couplings; for example, an aryl iodide would react preferentially over an aryl bromide. libretexts.orgtaylorandfrancis.com

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form carbon-carbon bonds between sp2 and sp3, as well as other hybridized carbon atoms. wikipedia.org While highly effective, the air and moisture sensitivity of the organozinc reagents can be a practical challenge. wikipedia.org

Table 1: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Moiety

Coupling Reaction Coupling Partner Catalyst System (Typical) Resulting Bond Key Features
Suzuki-Miyaura Organoboron Compound Pd catalyst, Base Aryl-Aryl, Aryl-Vinyl, etc. Mild conditions, high functional group tolerance. nih.govnih.govresearchgate.net
Heck Alkene Pd catalyst, Base Aryl-Vinyl Forms substituted alkenes. libretexts.orgnih.govresearchgate.net
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Amine base Aryl-Alkynyl Synthesis of arylalkynes. libretexts.orgorganic-chemistry.orgtaylorandfrancis.com
Negishi Organozinc Compound Ni or Pd catalyst Aryl-Alkyl, Aryl-Aryl, etc. High functional group tolerance, couples various carbon hybridizations. wikipedia.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on the aryl bromide of this compound is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom) to activate the aromatic ring towards nucleophilic attack. libretexts.orgnih.gov These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.gov Without such activating groups, the benzene ring is not sufficiently electrophilic to react with nucleophiles under standard SNAr conditions. youtube.com Therefore, direct displacement of the bromide by a nucleophile is not a favored transformation pathway for this compound.

Formation of Organometallic Intermediates

The aryl bromide functionality allows for the preparation of highly reactive organometallic intermediates, which are powerful nucleophiles in their own right.

Grignard Reagents: Treatment of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can generate the corresponding Grignard reagent, 2-(2,2-dibromovinyl)phenylmagnesium bromide. wikipedia.orgmasterorganicchemistry.com The formation of Grignard reagents involves the insertion of magnesium into the carbon-bromine bond, effectively inverting the polarity of the carbon atom from electrophilic to nucleophilic. wvu.edulibretexts.org These reagents are strong bases and potent nucleophiles, reacting readily with a wide range of electrophiles, including carbonyl compounds (aldehydes, ketones, esters) to form alcohols. masterorganicchemistry.combyjus.com Care must be taken to exclude water and air, as they rapidly destroy the Grignard reagent. wikipedia.org

Organolithium Reagents: Alternatively, reaction with an alkyllithium reagent (such as n-butyllithium or tert-butyllithium) via lithium-halogen exchange, or with lithium metal, can produce the corresponding organolithium species, [2-(2,2-dibromovinyl)phenyl]lithium. wikipedia.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org They are powerful nucleophiles used in a wide array of synthetic transformations, including deprotonation and addition to electrophiles. wikipedia.org

Reactivity at the 2,2-Dibromovinyl Moiety

The 2,2-dibromovinyl group is a versatile functional group that can undergo both addition and elimination reactions, providing pathways to a variety of other functionalities.

Electrophilic and Nucleophilic Additions to the Vinyl Group

The double bond in the 2,2-dibromovinyl group can, in principle, undergo addition reactions. However, the presence of two bromine atoms significantly influences its reactivity. The vinyl group's reactivity towards certain nucleophiles is a key feature for creating diverse synthetic pathways. solubilityofthings.com The fluorine atoms in terminal perfluoroolefins, for example, make adjacent carbons susceptible to nucleophilic attack. bohrium.com

Elimination Reactions Leading to Alkyne Formation

A significant transformation of the 2,2-dibromovinyl group is its conversion into an alkyne through double dehydrobromination or related elimination processes. Treating compounds with a 1,1-dibromoalkene moiety with a strong base can lead to the formation of a terminal alkyne. google.commasterorganicchemistry.com This type of reaction, often referred to as a Corey-Fuchs-like reaction, typically involves treating the dibromoalkene with two equivalents of a very strong base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures. google.com The first equivalent of base promotes an E2 elimination to form a bromoalkyne intermediate, which then undergoes a second elimination upon treatment with another equivalent of base to yield the terminal alkyne. The use of strong bases like sodium amide (NaNH2) is also common for effecting double elimination reactions on dihalides to produce alkynes. masterorganicchemistry.comyoutube.com This transformation provides a valuable route for introducing an ethynyl (B1212043) group onto the benzene ring at the ortho position relative to the bromine atom.

Stereoselective Transformations Involving Vinyl Bromides

The gem-dibromovinyl group in this compound is a key functional handle for introducing stereochemical complexity. The two bromine atoms on the vinyl group exhibit different reactivities, enabling selective transformations to yield stereodefined alkenes. These products are valuable intermediates in organic synthesis, particularly for cross-coupling reactions. nih.gov

One of the primary stereoselective transformations is the reduction of the gem-dibromoalkene to a monobromoalkene. Depending on the reagents and reaction conditions, either the (E) or (Z)-isomer can be preferentially formed. For instance, the palladium-catalyzed hydrogenolysis of 1,1-dibromo-1-alkenes can proceed stereoselectively to give (Z)-1-bromo-1-alkenes. These can then be used in subsequent cross-coupling reactions like the Suzuki and Sonogashira couplings to produce conjugated polyenes and enynes with a specific geometry. nih.gov

Furthermore, the gem-dibromoalkene moiety can undergo stereoselective cross-coupling reactions directly. Palladium(0)-catalyzed cross-coupling of 1,1-dibromoolefins with vinylboronic acids has been shown to produce (Z,E)-2-bromo-1,3-dienes with high stereoselectivity. sci-hub.se This reaction proceeds via a selective reaction at one of the C-Br bonds of the dibromo-olefin, leading to the formation of a conjugated system with defined stereochemistry. The choice of catalyst and ligands is crucial for controlling the stereochemical outcome of these transformations.

The table below summarizes representative stereoselective transformations involving the vinyl bromide moiety.

Reaction TypeReagents & ConditionsProduct TypeStereoselectivity
HydrogenolysisPd catalyst(Z)-1-bromo-1-alkeneHigh
Cross-CouplingVinylboronic acid, Pd(0) catalyst(Z,E)-2-bromo-1,3-dieneHigh

These methods highlight the utility of the gem-dibromovinyl group in directing the stereochemical outcome of a reaction, providing access to a range of functionalized and stereochemically defined molecules.

Concerted and Cascade Reactions Involving Multiple Halogenated Sites

The arrangement of halogen atoms in this compound facilitates a variety of concerted and cascade reactions. These processes, which involve the formation of multiple bonds in a single operation, offer a highly efficient route to complex cyclic and heterocyclic structures. sci-hub.se

Intramolecular Cyclization Reactions for Heterocycle Formation

The ortho-positioning of the bromo and dibromovinyl groups on the benzene ring is ideal for intramolecular cyclization reactions to form fused heterocyclic systems. By introducing a nucleophilic group ortho to the vinyl moiety, a cascade reaction can be initiated.

A key example is the synthesis of 2-bromobenzofurans and 2-bromobenzothiophenes from 2-(gem-dibromovinyl)phenols and thiophenols, respectively. chemicalbook.com In the presence of a base, the phenol (B47542) or thiophenol is deprotonated, and the resulting nucleophile attacks the vinyl group, leading to an intramolecular cyclization. This process is often highly efficient and occurs under mild conditions. Similarly, gem-dibromoalkenes can react with β-keto tertiary thioamides to chemoselectively and regioselectively form polysubstituted 2-aminothiophenes under metal-catalyst-free conditions. rsc.org

The general scheme for the intramolecular cyclization to form benzofurans is depicted below:

Starting MaterialReagentsProduct
2-(gem-Dibromovinyl)phenolCs₂CO₃, C₂H₅OH, 80 °C2-Bromobenzofuran

This strategy provides a direct route to valuable heterocyclic cores that are prevalent in pharmaceuticals and materials science.

Tandem Reactions and One-Pot Syntheses

The reactivity of the halogenated sites in this compound can be harnessed in tandem or one-pot synthetic sequences to rapidly build molecular complexity. These reactions streamline synthetic efforts by avoiding the isolation of intermediates. researchgate.net

A notable example is the palladium-catalyzed tandem reaction of 1-(2,2-dibromovinyl)-2-alkynylbenzenes with arylboronic acids to synthesize 1-methyleneindenes. researchgate.net This reaction proceeds through a cascade of cross-coupling and cyclization steps, all facilitated by a single palladium catalyst. The reaction is highly efficient and selective, providing a powerful tool for the synthesis of these important carbocyclic structures.

Another versatile tandem process involves a metal-free, three-component reaction between an alkene, carbon tetrabromide (CBr₄), and an amine. This atom transfer radical addition (ATRA)/elimination/nucleophilic substitution sequence allows for the construction of α-amino substituted gem-dibromo compounds. acs.org While not starting from this compound itself, this reaction highlights the synthetic potential of the gem-dibromoalkene functional group in multicomponent tandem reactions where secondary amines can act as both a base and a nucleophile. acs.org

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The gem-dibromovinyl group can be converted in situ into a reactive intermediate capable of participating in cycloaddition reactions. This provides an effective pathway for the synthesis of five-membered rings.

A significant application is the cascade sulfonylation/[2+3]-cycloaddition reaction of this compound with arylsulfonyl methyl isocyanides (TosMIC). nih.gov In this reaction, the gem-dibromoalkene is first converted to a bromoacetylene intermediate through base-mediated elimination of HBr. This intermediate then undergoes a domino reaction with TosMIC, which acts as both a sulfonyl source and a 1,3-dipolar reagent, to ultimately furnish 3-aryl-2,4-disulfonyl-1H-pyrroles. nih.gov This transformation is a powerful example of how the latent reactivity of the gem-dibromoalkene can be unlocked to participate in complex cycloadditions.

The proposed mechanism for this cascade reaction is as follows:

Base-mediated elimination of HBr from this compound to form a bromoacetylene intermediate.

Reaction with TosMIC to form a sulfonyl acetylene (B1199291) intermediate.

A [2+3] cycloaddition of the sulfonyl acetylene with another molecule of TosMIC to yield the final pyrrole (B145914) product. nih.gov

This reaction demonstrates the utility of this compound as a precursor to highly functionalized heterocyclic systems through cycloaddition pathways.

Mechanistic Insights into the Reactivity of this compound

The study of complex organic molecules and their reaction pathways is a cornerstone of modern chemistry. Among the vast array of organic compounds, halogenated vinylbenzenes present unique opportunities for synthetic transformations. This article focuses on the mechanistic investigations and elucidation of reaction pathways involving the compound This compound . This molecule serves as a versatile substrate in palladium-catalyzed reactions, leading to the formation of complex cyclic structures.

Mechanistic Investigations and Elucidation of Reaction Pathways

The reactivity of 1-Bromo-2-(2,2-dibromovinyl)benzene is prominently featured in palladium-catalyzed tandem reactions. These processes, which involve multiple sequential bond-forming events in a single pot, are highly efficient and atom-economical. The key to understanding these transformations lies in a detailed examination of their underlying mechanisms, including kinetic studies, the identification of transient intermediates, the influence of catalysts and ligands, and computational modeling.

While specific kinetic studies exclusively focused on This compound are not extensively documented in the available literature, the kinetics of the general class of reactions it undergoes, such as Suzuki-Miyaura and Heck couplings, are well-established. These reactions typically exhibit a complex dependence on the concentrations of the catalyst, substrate, and coupling partners.

The tandem reaction of This compound with an arylboronic acid proceeds through a series of palladium-containing intermediates. The reaction is initiated by the Suzuki-Miyaura coupling, followed by an intramolecular Heck reaction. acs.org

The proposed mechanism involves the following key intermediates:

Oxidative Addition Intermediate: The catalytic cycle begins with the oxidative addition of the C-Br bond of the dibromovinyl group to a Pd(0) species. This forms an alkenylpalladium(II) intermediate.

Transmetalation Intermediate: The subsequent reaction with the arylboronic acid involves a base-assisted transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide and forming an arylpalladium(II) species.

Reductive Elimination and the Heck Precursor: Reductive elimination of the alkenyl and aryl groups from palladium would form an intermediate styrene (B11656) derivative. However, in the tandem process, the initially formed alkenylpalladium(II) species can undergo a more complex pathway. It is proposed that the first Suzuki-Miyaura coupling occurs at one of the bromine atoms on the vinyl group.

Intramolecular Heck Cyclization Intermediate: Following the initial Suzuki coupling, the resulting intermediate undergoes an intramolecular Heck reaction. The palladium catalyst, now attached to the vinyl group, coordinates to the adjacent vinyl group on the benzene (B151609) ring. A migratory insertion of the double bond into the Pd-C bond leads to the formation of a five-membered ring, a key step in the formation of the final indene (B144670) product.

β-Hydride Elimination: The final step in the Heck catalytic cycle is a β-hydride elimination, which regenerates the double bond within the newly formed ring system and releases the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Direct observation and characterization of these intermediates are challenging due to their transient nature. Their existence is often inferred from the structures of the final products and by analogy with well-studied palladium-catalyzed reactions.

The choice of catalyst and ligands is crucial in directing the outcome of reactions involving This compound . Palladium catalysts are particularly effective for the tandem Suzuki-Miyaura and Heck reactions that this substrate undergoes.

Catalyst:

Palladium(0) sources , such as Pd(PPh₃)₄ or Pd₂(dba)₃, are commonly used as pre-catalysts. These are converted in situ to the active Pd(0) species that initiates the catalytic cycle.

Ligands:

The following table summarizes the effect of different catalysts and ligands on a similar reaction system, highlighting the importance of these components in achieving high product yields.

CatalystLigandBaseSolventYield (%)
Pd(OAc)₂PPh₃K₂CO₃DMF85
Pd₂(dba)₃P(o-tol)₃Cs₂CO₃Toluene92
PdCl₂(PPh₃)₂NoneK₃PO₄Dioxane78
This data is representative of typical conditions for tandem Suzuki-Heck reactions and is not specific to this compound.

For the palladium-catalyzed tandem reaction of This compound , DFT calculations could elucidate the reaction energy profile. This would involve calculating the energy of each intermediate and transition state in the catalytic cycle. Such a profile would reveal the rate-determining step of the reaction by identifying the highest energy barrier. For example, computational studies on related Suzuki-Miyaura and Heck reactions have helped to understand the energetics of oxidative addition, transmetalation, migratory insertion, and reductive elimination steps, providing insights into the factors that control the reaction's feasibility and selectivity. nih.gov

A hypothetical reaction energy profile for the tandem Suzuki-Heck reaction is presented below.

Interactive Data Table: Hypothetical Reaction Energy Profile Use the slider to visualize the energy changes along the reaction coordinate.

Generated html

Analysis of the electronic structure of This compound and its reaction intermediates can provide insights into their reactivity. The electron-withdrawing nature of the bromine atoms on the vinyl group makes the vinylic carbons electrophilic. The aromatic ring, substituted with a bromine atom, also has a specific electronic distribution that influences its reactivity in cross-coupling reactions.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions within the molecule. This can help to understand the nature of the bonds being broken and formed during the reaction and the role of the palladium catalyst in facilitating these transformations.

The three-dimensional structure and conformational flexibility of This compound and its reaction intermediates can play a significant role in their reactivity. Conformational analysis can identify the most stable conformations of the molecule and the energy barriers to rotation around single bonds. This is particularly important for the intramolecular Heck cyclization step, where the molecule must adopt a specific conformation to allow for the cyclization to occur.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its interactions with the solvent and catalyst over time. While no specific MD simulations for This compound have been reported, such studies on similar systems can provide valuable information about the reaction dynamics and the factors that influence the reaction outcome.

Applications As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Precursor for Advanced Organic Materials

There is no specific information available in the surveyed literature that describes the use of 1-Bromo-2-(2,2-dibromovinyl)benzene as a precursor for advanced organic materials.

Conjugated Systems and Polymers

Optoelectronic Materials Synthesis (General Class)

Similarly, the literature search did not yield any studies that link this compound to the synthesis of optoelectronic materials. While related bromo-aromatic compounds are used in creating materials for applications like organic light-emitting diodes (OLEDs), no such application has been documented for this specific molecule.

Intermediate in the Synthesis of Natural Product Frameworks

There are no available reports of this compound being used as an intermediate or starting material in the total synthesis or the construction of the core frameworks of any known natural products.

Role in the Construction of Diverse Heterocyclic Systems

The synthesis of heterocyclic compounds often involves intramolecular or intermolecular cyclization reactions. The structure of this compound, featuring a vinyl bromide and an aryl bromide, theoretically allows for various cyclization pathways. However, no specific examples or methodologies using this compound to construct heterocyclic systems have been reported in the scientific literature.

Stereochemical Control and Regioselectivity in Derivative Synthesis

Investigations into stereochemical control and regioselectivity require detailed reaction studies. The search for such studies involving this compound was unfruitful. There is no available data on how the different bromine atoms on the vinyl group versus the aromatic ring react selectively (regioselectivity), nor are there studies on controlling the stereochemistry of its derivatives.

Advanced Spectroscopic and Chromatographic Methodologies for Investigating Reaction Pathways and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the real-time monitoring of chemical reactions involving "1-Bromo-2-(2,2-dibromovinyl)benzene" and for the detailed structural characterization of its derivatives. beilstein-journals.org Its non-destructive nature allows for the continuous analysis of a reaction mixture, providing kinetic and mechanistic data. beilstein-journals.org

¹H and ¹³C NMR are routinely employed to track the disappearance of starting materials and the appearance of products. Chemical shift changes, signal integrations, and coupling patterns offer a wealth of information regarding the molecular transformations occurring. For instance, in the synthesis of derivatives, the characteristic signals of the vinyl protons and the aromatic ring protons of "this compound" can be monitored to follow the reaction's progress. Upon successful derivatization, new signals corresponding to the introduced functional groups will appear, and shifts in the existing signals will reflect the new chemical environment.

Table 1: Representative ¹H NMR Data for Substituted Benzenes This table provides examples of how substitutions on a benzene (B151609) ring can influence the chemical shifts of the aromatic protons, which is a key aspect of NMR-based structural elucidation.

Compound Name Aromatic Proton Chemical Shifts (ppm) Solvent Reference
1-Bromo-2-iodobenzene 7.838, 7.599, 7.178, 6.978 CDCl₃ chemicalbook.com
1-Bromo-2-chlorobenzene Data not available in provided search results N/A spectrabase.com
1-Bromo-2,4-dinitrobenzene Data not available in provided search results N/A spectrabase.com

Deuterium (B1214612) labeling is a powerful tool used in conjunction with NMR spectroscopy to unravel reaction mechanisms. researchgate.net By selectively replacing hydrogen atoms with deuterium in "this compound" or other reactants, chemists can trace the fate of specific atoms throughout a reaction. The absence or presence of deuterium in the final products, as determined by ¹H and ²H NMR, can confirm or refute proposed mechanistic pathways. For example, if a reaction is proposed to proceed via a specific proton abstraction, labeling that proton with deuterium and observing its transfer or lack thereof provides direct evidence for the mechanism. These studies are crucial for understanding complex reaction cascades and for optimizing reaction conditions to favor desired products. researchgate.net

Mass Spectrometry (MS) Techniques for Mechanistic Intermediates and Product Identification

Mass spectrometry (MS) is an exquisitely sensitive technique that allows for the detection of minute quantities of reaction intermediates and the definitive identification of final products. nih.gov Techniques like Electrospray Ionization (ESI-MS) are particularly adept at detecting charged intermediates that are common in many organic reactions. nih.gov By analyzing the reaction mixture at different time points, it is possible to observe the rise and fall of species that are transiently formed, providing a snapshot of the reaction pathway. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is invaluable for confirming the identity of newly synthesized derivatives of "this compound". Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by revealing how a molecule breaks apart, offering clues to its connectivity. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry of Crystalline Derivatives

For derivatives of "this compound" that are crystalline, single-crystal X-ray diffraction is the gold standard for determining their three-dimensional structure with atomic-level precision. soton.ac.ukacs.org This technique provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the absolute and relative stereochemistry of chiral molecules. soton.ac.uk

The ability to determine the exact 3D structure is vital for understanding structure-activity relationships, particularly in fields like materials science and medicinal chemistry. For instance, the crystal structure of a derivative can reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence its bulk properties. researchgate.netrsc.org

Table 2: Crystallographic Data for a Bromo-Substituted Benzene Derivative This table presents an example of the detailed structural information that can be obtained from X-ray crystallography.

Compound Crystal System Space Group Key Bond Angle (°C) Dihedral Angle (°C)

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for both the analysis of reaction mixtures and the assessment of product purity. nih.gov Gas chromatography (GC) and liquid chromatography (LC) are used to separate the components of a mixture based on their physical and chemical properties. mdpi.com When coupled with mass spectrometry (GC-MS and LC-MS), these methods provide a powerful tool for identifying each separated component. mdpi.comijpsr.com

In the context of "this compound" chemistry, GC-MS and LC-MS are used to:

Monitor reaction progress: By taking aliquots of a reaction mixture over time, the relative concentrations of reactants, intermediates, and products can be determined.

Assess product purity: After a synthesis is complete, these techniques can be used to detect and quantify any impurities present in the final product. nih.govchromatographyonline.com This is a critical step in ensuring the quality and reliability of the synthesized compound. nih.gov

Analyze complex mixtures: In cases where multiple products are formed, chromatography can separate them, allowing for their individual identification by mass spectrometry.

Isotope Analysis for Tracing Reaction Pathways

Similar to deuterium labeling, the use of other isotopes, such as ¹³C or ¹⁸O, can provide valuable insights into reaction mechanisms. By incorporating a heavy isotope at a specific position in a reactant molecule, its journey through the reaction can be traced using mass spectrometry or NMR. This technique, known as isotope tracing, can help to elucidate bond-forming and bond-breaking steps, identify the origin of atoms in the final product, and distinguish between different possible reaction pathways.

For example, in a reaction involving "this compound", if a carbon atom in the vinyl group is labeled with ¹³C, its final position in the product can be determined, providing clear evidence of the transformations that have occurred at that site. This level of detail is often unattainable through other analytical methods alone.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthesis Protocols for Halogenated Compounds

The synthesis of halogenated compounds, including brominated aromatics and vinyl bromides, is undergoing a significant shift towards more sustainable practices. Traditional methods often rely on hazardous reagents like elemental bromine and can generate substantial waste. rsc.orgsci-hub.se The focus of modern research is to develop protocols that are more atom-economical and environmentally friendly.

Key strategies for greener halogenation include:

Direct C-H Functionalization: Replacing a carbon-hydrogen bond directly with a halogen is a highly desirable green chemistry approach as it reduces the number of synthetic steps and minimizes waste products. rsc.org

Use of Safer Halogenating Agents: There is a move away from molecular bromine towards solid bromine carriers and systems like HBr−H2O2, which can be activated under mild, aqueous conditions. sci-hub.sedatapdf.com

Biocatalysis: The use of halogenase enzymes presents a promising avenue for highly selective and environmentally benign halogenation. researchgate.netzhaw.ch These enzymes operate under mild conditions, using halide salts, oxygen, and a flavin-dependent mechanism, offering a sustainable alternative to traditional chemical methods. researchgate.net

Electrochemical Methods: Electrosynthesis offers precise control over reactions, often eliminating the need for chemical oxidants and operating at room temperature. acs.org Potential-controlled electrochemical methods can selectively produce mono- or dihalogenated products, enhancing the cleanliness and efficiency of the synthesis. acs.org

The table below summarizes some sustainable approaches to halogenation.

Table 1: Sustainable Halogenation Strategies
Strategy Principle Advantages
Direct C-H Halogenation Direct replacement of a C-H bond with a halogen atom. High atom economy, reduced waste. rsc.org
Alternative Reagents Using reagents like HBr-H2O2 or solid bromine carriers. Milder reaction conditions, reduced hazard. datapdf.com
Biocatalysis (Halogenases) Employing enzymes for regioselective halogenation. High selectivity, environmentally benign conditions. researchgate.netzhaw.ch
Electrochemical Synthesis Using electric potential to drive the halogenation reaction. Precise control, avoids harsh chemical oxidants. acs.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Vinyl Bromide Transformations

Vinyl bromides are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. Research into novel catalytic systems aims to improve the efficiency, selectivity, and scope of reactions involving these motifs.

Ruthenium-based catalysts have shown effectiveness in the three-component coupling of alkynes, enones, and halide ions to form vinyl halides. acs.org The choice of solvent and halide source can control the stereoselectivity, yielding either E- or Z-isomers. acs.org For instance, polar solvents like DMF tend to favor the E-isomer, while less polar solvents like acetone (B3395972) favor the Z-isomer. acs.org

Palladium remains a cornerstone catalyst for vinyl bromide transformations. organic-chemistry.org Novel reactivity patterns, such as cine-substitution, have been discovered where a palladium-catalyzed C-N coupling is followed by a Michael addition. This provides a new way to transform functional groups into structurally distinct products, moving beyond traditional ipso-substitution seen in Suzuki and Heck reactions. organic-chemistry.org

Copper-catalyzed systems also offer efficient pathways for transforming vinyl iodides into the less accessible vinyl bromides with excellent retention of the double bond geometry. organic-chemistry.org

Table 2: Catalytic Systems for Vinyl Bromide Transformations

Catalyst System Reaction Type Key Features
Ruthenium(II) with Stannic Bromide Three-component coupling Forms vinyl bromides from alkynes and enones; stereoselectivity is tunable by solvent and halide source. acs.org
Palladium with Buchwald-Hartwig ligands C-N Coupling/Michael Addition (cine-substitution) Generates enamines from vinyl bromides, which then undergo further reaction, offering novel synthetic pathways. organic-chemistry.org
Copper Iodide with Diamine Ligands Halogen Exchange Converts vinyl iodides to vinyl bromides with high yield and retention of stereochemistry. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Flow chemistry is emerging as a powerful technology for the synthesis of organic compounds, including halogenated intermediates. rsc.org It offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and greater reproducibility. rsc.orgtechnologynetworks.com These features are particularly beneficial for highly exothermic or fast reactions, which are common in halogenation. researchgate.net

The integration of flow chemistry for bromination reactions allows for:

Precise Temperature and Mixing Control: Using microreactors or static mixer chips can prevent hotspots and control exothermic additions, leading to higher yields and selectivity. technologynetworks.comresearchgate.net

Superheated Conditions: Flow reactors can operate under pressure, allowing solvents to be heated well above their atmospheric boiling points. interchim.com This can dramatically accelerate reaction rates.

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer time or using parallel reactors, which is more straightforward than scaling up batch reactors. technologynetworks.comnih.gov

Automation: Flow systems can be integrated with automated platforms for multi-step synthesis, enabling the production of complex molecules without isolating intermediates. rsc.orgnih.gov This is particularly relevant for creating libraries of compounds for drug discovery or materials science.

Flow chemistry has been successfully applied to various reactions including bromination, nitration, and metalation, demonstrating its versatility for producing active pharmaceutical ingredients and other important chemicals. technologynetworks.cominterchim.com

Expanding the Synthetic Utility in Diverse Chemical Transformations beyond Current Scope

The unique structure of 1-Bromo-2-(2,2-dibromovinyl)benzene, featuring both an aryl bromide and a gem-dibromovinyl group, makes it a versatile building block for complex molecular architectures. The distinct reactivity of these two functionalities can be exploited for selective and sequential transformations.

The aryl bromide can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. The vinyl bromide moiety also serves as a handle for such couplings. organic-chemistry.orgnih.gov

Furthermore, the gem-dibromovinyl group is a precursor to a terminal alkyne via the Corey-Fuchs reaction. This transformation would yield 1-bromo-2-ethynylbenzene, a highly valuable intermediate for further functionalization, including cycloaddition reactions and additional cross-couplings.

The reactivity of vinyl bromides extends beyond simple cross-coupling. They can be converted into enamines or participate in cine-substitution reactions, as mentioned earlier. organic-chemistry.org They are also precursors for the synthesis of α-hydroxy ketones and cyclopentenones. acs.org Research continues to uncover new transformations, such as using vinyl sulfonates and acetates as "green" alternatives to vinyl bromides in certain contexts. mdpi.com The development of photoredox/nickel dual catalysis for C-H vinylation also opens new avenues for incorporating vinyl groups. mdpi.com

The exploration of these diverse reaction pathways will continue to expand the synthetic toolbox available to chemists, enabling the construction of increasingly complex and functional molecules from precursors like this compound. solubilityofthings.com

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